N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2; molecular formula C14H10Cl3NO; molecular weight 314.59 g/mol) is a synthetic chlorinated acetamide derivative structurally defined by a 2,6-dichlorophenylacetyl moiety linked via an amide bond to a 4-chloroaniline group. The compound is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Diclofenac EP Impurity F and Diclofenac USP Related Compound F, respectively, and is primarily supplied as an analytical reference standard for pharmaceutical quality control applications.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6
CAS No. 560075-65-2
Cat. No. B602251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
CAS560075-65-2
Synonyms2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2) Chemical Identity and Procurement-Relevant Baseline Characteristics


N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2; molecular formula C14H10Cl3NO; molecular weight 314.59 g/mol) is a synthetic chlorinated acetamide derivative structurally defined by a 2,6-dichlorophenylacetyl moiety linked via an amide bond to a 4-chloroaniline group [1]. The compound is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Diclofenac EP Impurity F and Diclofenac USP Related Compound F, respectively, and is primarily supplied as an analytical reference standard for pharmaceutical quality control applications [2]. The crystal structure of this compound has been solved (CCDC 1848815) [3].

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2): Why In-Class Diclofenac Impurity Standards Cannot Be Interchanged


Diclofenac impurity standards are not functionally interchangeable. Different impurities (e.g., EP Impurity A, C, F) possess distinct chemical structures, retention characteristics, and spectral signatures. Substituting one impurity standard for another—or using an in-house synthesized analog without certified purity assignment—can introduce unquantified bias into analytical method validation, leading to inaccurate impurity profiling, failed system suitability tests, and potential regulatory non-compliance . The target compound, as Diclofenac EP Impurity F, is specifically required by compendial monographs for the identification and quantification of this particular process-related impurity in diclofenac drug substances and finished products [1].

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2): Quantifiable Differentiators for Scientific Selection and Procurement


Certified Reference Material Traceability Versus Generic Diclofenac Impurity F

The compound is supplied as a Certified Reference Material (CRM) or Pharmaceutical Secondary Standard, manufactured and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification provides a defined, traceable purity assignment with an associated uncertainty value, enabling accurate quantification in HPLC, GC, and MS applications .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Crystallographic Structure Elucidation Enabling Polymorph Identification and Purity Verification

The single-crystal X-ray structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC 1848815) [1]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 13.7865(2) Å, b = 13.0725(2) Å, c = 15.9606(2) Å, β = 100.7371(14)°, and Z = 8, with two crystallographically independent molecules in the asymmetric unit [1].

Crystallography Solid-State Characterization Pharmaceutical Impurity

ACD/Labs Percepta Predicted Physicochemical Parameters Informing Method Development

Computationally predicted physicochemical properties for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide include an ACD/LogP of 4.78, an ACD/LogD (pH 5.5 and 7.4) of 5.06, a topological polar surface area of 29 Ų, and a molar refractivity of 79.7 ± 0.3 cm³ .

Chromatography Lipophilicity Bioanalytical Method Development

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Diclofenac Impurity F Quantification in ANDA Submissions

This compound is the compendial reference standard for Diclofenac EP Impurity F / USP Related Compound F. It is required for the development and validation of HPLC/GC methods used to quantify this specific process-related impurity in diclofenac sodium and diclofenac potassium drug substances and finished dosage forms. Procurement of ISO 17034-certified material ensures regulatory compliance and analytical data integrity [1].

Solid-State Characterization and Polymorph Screening for Impurity Reference Standards

Researchers performing polymorph screening or solid-state characterization of diclofenac impurity standards can utilize the published crystallographic data (CCDC 1848815) as a definitive reference for identity confirmation via powder X-ray diffraction. This enables unambiguous differentiation from other diclofenac impurities and ensures that the correct solid form is used in analytical method development [1].

Bioanalytical Method Development: Lipophilic Impurity Extraction Protocol Optimization

The compound's high predicted lipophilicity (ACD/LogD 5.06) relative to diclofenac informs the design of sample preparation and chromatographic separation protocols. Analytical chemists developing LC-MS/MS methods for impurity profiling in biological matrices can anticipate stronger retention on reversed-phase columns and may require modified extraction conditions to achieve adequate recovery of this impurity [1].

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